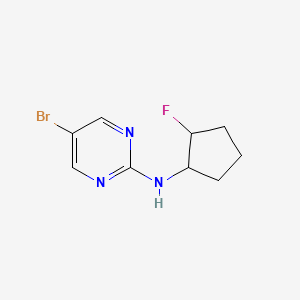

5-bromo-N-(2-fluorocyclopentyl)pyrimidin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

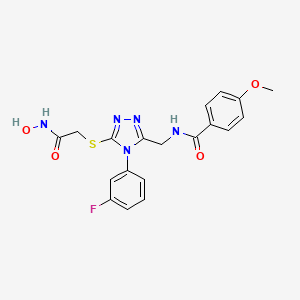

Molecular Structure Analysis

The molecular structure of “5-bromo-N-(2-fluorocyclopentyl)pyrimidin-2-amine” consists of a pyrimidine ring with bromine and amine substitutions . The bromine and nitrogen atoms substituted to the pyrimidine ring are coplanar with the ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.8±0.1 g/cm3, a boiling point of 340.7±34.0 °C at 760 mmHg, and a flash point of 159.9±25.7 °C . It also has a polar surface area of 52 Å2 and a molar volume of 94.3±3.0 cm3 .

Wissenschaftliche Forschungsanwendungen

Antifungal Activity

Pyrimidine derivatives, including those related to 5-bromo-N-(2-fluorocyclopentyl)pyrimidin-2-amine, have been synthesized and evaluated for their antifungal activities. A study reported the synthesis of 17 novel pyrimidine derivatives, with some exhibiting significant antifungal activity against several pathogens. Specifically, compounds showed higher antifungal activity against Phomopsis sp., with one compound exhibiting excellent antifungal activity with an EC50 value of 10.5 μg/ml, surpassing that of the standard Pyrimethanil (Wu et al., 2021).

Antibacterial Activity

Another area of application is in the development of antibacterial agents. Novel 5-bromo-2-chloropyrimidin-4-amine derivatives were synthesized and evaluated for their in vitro antibacterial and antifungal activities. A specific compound demonstrated significant antimicrobial activity against tested pathogenic bacterial and fungal strains (Ranganatha et al., 2018).

Antitumor Activity

Furthermore, derivatives of fluorocyclopentenyl-pyrimidines, related to the structure of interest, have shown potent antigrowth effects in a broad range of tumor cell lines and significant antitumor activity in a mouse tumor xenograft model, indicating the potential for antitumor applications. The presence of a 2'-hydroxyl group was essential for the biological activity of these compounds (Choi et al., 2012).

Synthesis of Novel Heterocyclic Compounds

The compound and its derivatives serve as key intermediates in the synthesis of novel heterocyclic compounds, with applications in various areas of chemical research. For instance, efficient synthesis methods have been developed for key intermediates in the preparation of potent deoxycytidine kinase inhibitors, demonstrating the versatility of these compounds in synthetic organic chemistry (Zhang et al., 2009).

Wirkmechanismus

Target of Action

The primary targets of 5-bromo-N-(2-fluorocyclopentyl)pyrimidin-2-amine are Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54 . These are the causative organisms of sleeping sickness and malaria, respectively .

Mode of Action

It is known that 2-aminopyrimidine derivatives, to which this compound belongs, exhibit antitrypanosomal and antiplasmodial activities . The compound interacts with its targets, leading to changes that inhibit the growth and proliferation of the organisms .

Biochemical Pathways

It is likely that the compound interferes with essential biological processes in the target organisms, disrupting their life cycle and preventing disease progression .

Result of Action

The result of the action of this compound is the inhibition of the growth and proliferation of Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54 . This leads to a reduction in the severity of the diseases caused by these organisms .

Eigenschaften

IUPAC Name |

5-bromo-N-(2-fluorocyclopentyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrFN3/c10-6-4-12-9(13-5-6)14-8-3-1-2-7(8)11/h4-5,7-8H,1-3H2,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXSACTXVIFHKTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)F)NC2=NC=C(C=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrFN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{3-Oxo-3-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2811379.png)

![N-[(2-chlorophenyl)methyl]-N-(3,4-difluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2811381.png)

![5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1,2-dimethylpyrrole-3-carboxylic acid](/img/structure/B2811383.png)

![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile](/img/structure/B2811388.png)

![4-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2811393.png)

![(5-Bromothiophen-2-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2811395.png)